(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol

Catalog No.
S13853817
CAS No.
M.F
C18H22N2O
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phe...

Product Name

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol

IUPAC Name

(R)-[(2R,5S)-5-[(4-aminophenyl)methyl]pyrrolidin-2-yl]-phenylmethanol

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C18H22N2O/c19-15-8-6-13(7-9-15)12-16-10-11-17(20-16)18(21)14-4-2-1-3-5-14/h1-9,16-18,20-21H,10-12,19H2/t16-,17+,18+/m0/s1

InChI Key

CBVGYKIYIAYXTO-RCCFBDPRSA-N

Canonical SMILES

C1CC(NC1CC2=CC=C(C=C2)N)C(C3=CC=CC=C3)O

Isomeric SMILES

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)N)[C@@H](C3=CC=CC=C3)O

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol, also known by its CAS number 1295539-30-8, is a chiral compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a benzyl moiety. This compound is notable for its potential applications in medicinal chemistry and drug development due to its structural complexity and biological activity. The molecular formula is C18H22N2O, and it features a boiling point of approximately 467.2 °C and a density of about 1.167 g/cm³ .

The chemical reactivity of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol can be explored through various organic reactions typical for amines and alcohols. Key reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can act as an acid or base, engaging in proton transfer reactions.
  • Esterification: The alcohol functionality can react with carboxylic acids to form esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol exhibits significant biological activity, particularly in pharmacological contexts. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Studies indicate that compounds with similar structures often exhibit properties such as:

  • Antidepressant Activity: Similar compounds have been linked to modulation of serotonin pathways.
  • Analgesic Effects: The presence of the aminobenzyl group may enhance interactions with pain receptors.

Further research is necessary to fully elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting from suitable precursors, the pyrrolidine ring can be synthesized via cyclization reactions.
  • Introduction of the Aminobenzyl Group: This can be achieved through nucleophilic substitution or coupling reactions involving an appropriate benzyl halide.
  • Hydroxymethylation: The final step involves introducing the hydroxymethyl group at the phenyl position through reduction or alkylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol include:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting central nervous system disorders.
  • Chemical Research: Utilized as an intermediate in organic synthesis due to its reactive functional groups.
  • Biochemical Studies: Investigated for its role in modulating neurotransmitter systems.

Interaction studies are crucial for understanding how (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol interacts with biological targets. Preliminary studies may focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific receptors in vitro.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes related to neurotransmitter metabolism.

Such studies help in assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol. Notable examples include:

Compound NameStructureKey Features
VibegronC26H28N4O3Selective beta-3 adrenergic receptor agonist
(S)-(-)-N-Boc-pyrrolidineC10H17NO2Used in asymmetric synthesis
(R)-PhenylephrineC9H13NO2Alpha adrenergic agonist used as a decongestant

Uniqueness

(R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol is unique due to its specific stereochemistry and dual functional groups that allow for diverse chemical reactivity and biological interactions not found in the other compounds listed. Its potential as a therapeutic agent targeting multiple pathways further distinguishes it from similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

282.173213330 g/mol

Monoisotopic Mass

282.173213330 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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